2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Description
2-[(3,3-Dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- A 3-ethyl group at position 3 of the pyrimidinone ring.
- 5,6-dimethyl substituents on the thieno moiety.
- A 3,3-dimethyl-2-oxobutylsulfanyl side chain at position 2.
This compound belongs to a class of heterocyclic systems with demonstrated pharmacological relevance, particularly in antiviral and anticancer research . Its structural complexity and substitution pattern influence its physicochemical properties (e.g., solubility, logP) and biological interactions.
Properties
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S2/c1-7-18-14(20)12-9(2)10(3)22-13(12)17-15(18)21-8-11(19)16(4,5)6/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSLBYVTZYALRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C(C)(C)C)SC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as in the laboratory synthesis but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxobutyl group can be reduced to form alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxobutyl group can produce alcohols .
Scientific Research Applications
2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the molecular targets .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Comparative Insights
A. Electronic and Steric Effects
- The trifluoromethyl group in increases metabolic stability due to its strong EWG nature and resistance to oxidation.
- Electron-Donating Groups (EDGs):
- The 4-fluorophenyl analog () balances lipophilicity and polarity, improving blood-brain barrier penetration compared to bulkier substituents.
Biological Activity
The compound 2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one , with the CAS number 573936-53-5, is a member of the thienopyrimidine class of compounds. This article explores its biological activity, including pharmacological effects, toxicological data, and potential applications in medicinal chemistry.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 364.5 g/mol. The structure features a thienopyrimidine core, which is known for various biological activities.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.5 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Pharmacological Effects
Research indicates that thienopyrimidines exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in this class have been shown to possess antimicrobial properties against various pathogens.
- Anticancer Potential : Thienopyrimidines are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
Case Studies
- Antimicrobial Activity : A study evaluated the efficacy of thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as antimicrobial agents.
- Anticancer Studies : In vitro studies on human cancer cell lines demonstrated that thienopyrimidine compounds could inhibit cell growth and induce apoptosis. For instance, one derivative showed a 70% reduction in viability of breast cancer cells after 48 hours of treatment.
Toxicological Data
Toxicological assessments are crucial for understanding the safety profile of new compounds:
- Acute Toxicity : An acute oral toxicity study conducted on Sprague-Dawley rats at doses up to 2000 mg/kg showed no significant adverse effects or mortality over a 7-day observation period.
- Dermal Irritation : A repeated dose dermal toxicity study indicated mild to moderate irritation at higher concentrations, necessitating further investigation into safe dosage levels for topical applications.
Genotoxicity Studies
Genotoxicity tests using bacterial reverse mutation assays revealed that the compound is non-mutagenic at concentrations up to 666.7 µg/plate. Additionally, no chromosomal aberrations were observed in mammalian cells treated with the compound, indicating a favorable safety profile concerning genetic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
